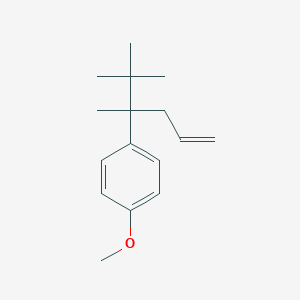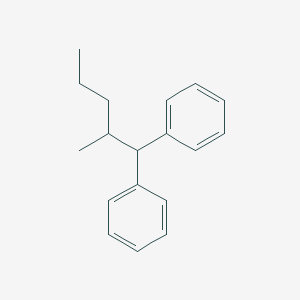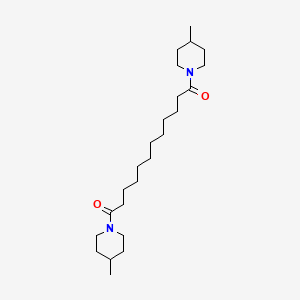![molecular formula C33H24O6 B14229097 1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) CAS No. 825633-33-8](/img/structure/B14229097.png)
1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) is a complex organic compound characterized by its unique structure, which includes three ethanone groups attached to a benzene ring through carbonyl-phenylene linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Core: The benzene core can be synthesized through various methods, such as the trimerization of acetylene derivatives or the cyclization of appropriate precursors.
Attachment of Carbonyl Groups: The carbonyl groups are introduced through Friedel-Crafts acylation reactions, where benzene is reacted with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Linking Phenylene Groups: The phenylene groups are attached via electrophilic aromatic substitution reactions, where the benzene ring is functionalized with carbonyl-phenylene linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and supramolecular structures.
Organic Chemistry: Serves as a building block for complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic nature allows it to participate in π-π stacking interactions, which can affect molecular recognition and binding.
類似化合物との比較
Similar Compounds
1,3,5-Tris(phenylcarbonyl)benzene: Similar structure but lacks the ethanone groups.
1,3,5-Tris(acetyl)benzene: Similar structure but with acetyl groups instead of carbonyl-phenylene linkages.
Benzene-1,3,5-triyltriacetate: Similar core structure but with acetate groups.
Uniqueness
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) is unique due to its specific arrangement of carbonyl-phenylene linkages and ethanone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
特性
CAS番号 |
825633-33-8 |
|---|---|
分子式 |
C33H24O6 |
分子量 |
516.5 g/mol |
IUPAC名 |
1-[4-[3,5-bis(4-acetylbenzoyl)benzoyl]phenyl]ethanone |
InChI |
InChI=1S/C33H24O6/c1-19(34)22-4-10-25(11-5-22)31(37)28-16-29(32(38)26-12-6-23(7-13-26)20(2)35)18-30(17-28)33(39)27-14-8-24(9-15-27)21(3)36/h4-18H,1-3H3 |
InChIキー |
KAWGHMOGVXCZIH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)C(=O)C)C(=O)C4=CC=C(C=C4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)



![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
![Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14229049.png)
![Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl-](/img/structure/B14229050.png)
![(S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone](/img/structure/B14229051.png)

![1-{4-[(Pyridin-2-yl)sulfanyl]pentanoyl}pyrrolidine-2,5-dione](/img/structure/B14229066.png)

